![molecular formula C31H50O6 B129371 Hoet-PO CAS No. 159014-70-7](/img/structure/B129371.png)
Hoet-PO
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Overview
Description
Hoet-PO, also known as 2-(4-hydroxyphenyl)thieno[2,3-c]pyrazole-5-carboxamide, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. Hoet-PO has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. In
Mechanism of Action
The mechanism of action of Hoet-PO is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Hoet-PO has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response. Additionally, Hoet-PO has been found to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
Hoet-PO has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in vitro and in vivo models. Hoet-PO has also been found to inhibit angiogenesis, which is the formation of new blood vessels, in cancer cells. Additionally, Hoet-PO has been found to improve glucose tolerance and insulin sensitivity in obese mice.
Advantages and Limitations for Lab Experiments
Hoet-PO has several advantages for lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for in vitro studies. Hoet-PO has also been found to exhibit low toxicity in vitro and in vivo models. However, one limitation of Hoet-PO is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of Hoet-PO. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Hoet-PO has been found to exhibit neuroprotective properties and could potentially be used to slow the progression of these diseases. Additionally, Hoet-PO could be studied for its potential in the treatment of metabolic disorders such as diabetes and obesity. Hoet-PO has been found to improve glucose tolerance and insulin sensitivity in obese mice, and further studies could explore its potential therapeutic effects in humans. Finally, Hoet-PO could be studied for its potential in the treatment of other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Synthesis Methods
Hoet-PO can be synthesized through a multi-step process involving the reaction of 4-hydroxyphenylhydrazine with Hoet-PO(Hoet-PObromoacetyl)thiophene, followed by cyclization and amidation. The yield of the synthesis process is reported to be around 40%.
Scientific Research Applications
Hoet-PO has been studied extensively for its therapeutic potential in various diseases. Inflammation is a common factor in many diseases, and Hoet-PO has been shown to exhibit anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models. Hoet-PO has also been studied for its anti-cancer properties, particularly in breast cancer. It has been found to induce apoptosis and inhibit cell proliferation in breast cancer cells. Additionally, Hoet-PO has been found to exhibit neuroprotective properties, protecting neurons from oxidative stress and reducing neuroinflammation.
properties
CAS RN |
159014-70-7 |
---|---|
Product Name |
Hoet-PO |
Molecular Formula |
C31H50O6 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
[(3S,5R,8R,9S,10R,12S,13R,14S,17R)-17-[(3R,5R)-3,5-dihydroxy-7-oxoheptyl]-3-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-12-yl] 2-methylbutanoate |
InChI |
InChI=1S/C31H50O6/c1-5-19(2)29(36)37-28-18-27-25(10-7-21-16-23(34)12-14-30(21,27)3)26-11-8-20(31(26,28)4)6-9-22(33)17-24(35)13-15-32/h12,14-15,19-28,33-35H,5-11,13,16-18H2,1-4H3/t19?,20-,21+,22+,23+,24-,25-,26-,27-,28-,30-,31+/m0/s1 |
InChI Key |
WUCBKSXKBHLVNA-UOHNEXSCSA-N |
Isomeric SMILES |
CCC(C)C(=O)O[C@H]1C[C@H]2[C@@H](CC[C@H]3[C@@]2(C=C[C@H](C3)O)C)[C@H]4[C@]1([C@H](CC4)CC[C@H](C[C@H](CC=O)O)O)C |
SMILES |
CCC(C)C(=O)OC1CC2C(CCC3C2(C=CC(C3)O)C)C4C1(C(CC4)CCC(CC(CC=O)O)O)C |
Canonical SMILES |
CCC(C)C(=O)OC1CC2C(CCC3C2(C=CC(C3)O)C)C4C1(C(CC4)CCC(CC(CC=O)O)O)C |
synonyms |
2-(2-(3-hydroxy-12-(2-methyl-1-oxobutoxy)-5-androstan-17-yl)ethyl)tetrahydro-4-hydroxy-2H-pyran-6-one 2-(2-(3-hydroxy-12-(2-methyl-1-oxobutoxy)-5-androstan-17-yl)ethyl)tetrahydro-4-hydroxy-2H-pyran-6-one, (3A,5B,12A(S),23S,25S)-stereoisomer HOET-PO |
Origin of Product |
United States |
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